An In-depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile
An In-depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile
CAS Number: 1465326-80-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-5-methylbenzonitrile, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. By drawing parallels with structurally related aminobenzonitriles, this guide aims to serve as a valuable resource for researchers exploring the utility of this molecule as a versatile building block in the design of novel therapeutics.
Introduction: The Significance of Fluorinated Benzonitriles in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the benzonitrile moiety is a key pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The combination of these features in 4-Amino-3-fluoro-5-methylbenzonitrile makes it a promising scaffold for the development of novel enzyme inhibitors and other therapeutic agents. The strategic placement of the fluorine atom, amino group, and methyl group on the benzonitrile core allows for fine-tuning of its electronic and steric properties, offering a versatile platform for structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
Based on its chemical structure, 4-Amino-3-fluoro-5-methylbenzonitrile is a crystalline solid at room temperature. Its key physicochemical properties, sourced from available supplier information and computational predictions, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1465326-80-0 | [1][2] |
| Molecular Formula | C₈H₇FN₂ | [2] |
| Molecular Weight | 150.16 g/mol | [2] |
| Appearance | Predicted to be a solid | Inferred |
| Purity | >95% (as available commercially) | [2] |
| Predicted XLogP3 | 1.4 | [3] |
| Predicted Hydrogen Bond Donor Count | 1 | [3] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [3] |
Chemical Structure:
Chemical Structure of 4-Amino-3-fluoro-5-methylbenzonitrile
Proposed Synthetic Pathways
While a specific, peer-reviewed synthesis of 4-Amino-3-fluoro-5-methylbenzonitrile has not been prominently published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. Two primary strategies are outlined below.
Route A: Reduction of a Nitro Precursor
This common and reliable method involves the synthesis of a nitrated intermediate, followed by its reduction to the corresponding amine.
Workflow Diagram:
Proposed Synthesis via Reduction of a Nitro Intermediate
Step-by-Step Protocol:
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Nitration of 3-Fluoro-5-methylaniline: 3-Fluoro-5-methylaniline can be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to regioselectively introduce a nitro group at the C4 position, yielding 3-Fluoro-5-methyl-4-nitroaniline. The directing effects of the amino and fluoro groups are key to controlling the regioselectivity of this electrophilic aromatic substitution.
-
Sandmeyer Reaction: The resulting 3-Fluoro-5-methyl-4-nitroaniline can then undergo a Sandmeyer reaction. Diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with copper(I) cyanide, will replace the diazonium group with a nitrile group to afford 3-Fluoro-5-methyl-4-nitrobenzonitrile.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride dihydrate in ethanol, iron powder in acidic medium, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).[4] This reduction yields the target compound, 4-Amino-3-fluoro-5-methylbenzonitrile.
Route B: Direct Fluorination
An alternative approach could involve the direct fluorination of a suitable precursor, although achieving the desired regioselectivity can be challenging.
Workflow Diagram:
Proposed Synthesis via Direct Fluorination
Step-by-Step Protocol:
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Electrophilic Fluorination: Starting with 4-Amino-5-methylbenzonitrile, direct fluorination could be attempted using an electrophilic fluorinating agent such as N-Fluorobis(phenyl)sulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). The amino group is a strong activating group and will direct the electrophilic fluorine to the ortho and para positions. In this case, the desired product would be the ortho-fluorinated isomer. Careful optimization of reaction conditions would be crucial to control regioselectivity and minimize side reactions.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.
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Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. The coupling constants will be influenced by the adjacent fluorine atom.
-
Amino Protons: A broad singlet for the -NH₂ protons is anticipated, likely in the range of δ 3.5-5.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.
-
Methyl Protons: A sharp singlet for the -CH₃ protons is expected in the upfield region, typically around δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluoro and nitrile groups. Key signals would include those for the nitrile carbon (δ ~115-120 ppm), the aromatic carbons directly attached to fluorine (with a characteristic large ¹J C-F coupling constant), and the other aromatic carbons, as well as the methyl carbon (δ ~15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[5][6][7][8]
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C≡N Stretching: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ for the nitrile group.
-
C-F Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹ due to the carbon-fluorine bond.
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Aromatic C-H and C=C Stretching: Characteristic absorptions in the aromatic region.
Mass Spectrometry (MS)
In a mass spectrum, 4-Amino-3-fluoro-5-methylbenzonitrile is expected to show a prominent molecular ion (M⁺) peak at m/z 150.16, corresponding to its molecular weight.[2] The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN. Since fluorine is monoisotopic, the isotopic pattern of the molecular ion peak will be straightforward.[9]
Potential Applications in Drug Discovery and Development
Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry, known to exhibit a range of biological activities. The unique combination of functional groups in 4-Amino-3-fluoro-5-methylbenzonitrile suggests its potential as a key intermediate for the synthesis of various therapeutic agents.
Conceptual Signaling Pathway Involvement:
Potential Role as an Enzyme Inhibitor Precursor
-
Enzyme Inhibition: The benzonitrile moiety can act as a crucial binding element in the active site of various enzymes. Derivatives of 4-Amino-3-fluoro-5-methylbenzonitrile could be designed as inhibitors of protein kinases, which are often dysregulated in cancer and inflammatory diseases. The amino group provides a convenient handle for further chemical modifications to optimize binding affinity and selectivity.
-
Antimicrobial and Antiviral Agents: The aminobenzonitrile scaffold is also found in compounds with antimicrobial and antiviral activities. Further derivatization of 4-Amino-3-fluoro-5-methylbenzonitrile could lead to the discovery of novel agents to combat infectious diseases.
-
Central Nervous System (CNS) Active Compounds: The ability of fluorine to improve blood-brain barrier penetration makes this compound an attractive starting point for the synthesis of CNS-active agents.
Chemical Reactivity and Further Functionalization
The functional groups of 4-Amino-3-fluoro-5-methylbenzonitrile offer multiple avenues for chemical modification, making it a versatile building block for combinatorial chemistry and lead optimization.
-
N-Alkylation and N-Acylation: The primary amino group can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for the exploration of SAR.
-
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a range of other functional groups through Sandmeyer-type reactions.
-
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for diversification.
-
Cross-Coupling Reactions: The aromatic ring can potentially participate in cross-coupling reactions, although the existing substituents will influence the reactivity.
Safety and Handling
As with all chemical reagents, 4-Amino-3-fluoro-5-methylbenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Amino-3-fluoro-5-methylbenzonitrile is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently limited, this technical guide provides a solid foundation for researchers by proposing plausible synthetic routes, predicting its spectroscopic characteristics, and highlighting its potential in medicinal chemistry. As research in this area progresses, the utility of this and related fluorinated benzonitriles in drug discovery is expected to expand significantly.
References
-
IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states. PubMed. Available at: [Link]
-
IR Spectroscopy of 4-Aminobenzonitrile+–Arn (n = 0–2): Determination of the Activation Barrier for the π → NH Site-Switching Reaction. ACS Publications. Available at: [Link]
-
3-fluoro-5-methylaniline. ChemBK. Available at: [Link]
-
4-Amino-2-fluoro-5-methylbenzonitrile. PubChem. Available at: [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
-
4-Amino-3-fluorobenzonitrile. PubChem. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available at: [Link]
-
4-AMINO-3-FLUORO-5-METHYLBENZONITRILE [P48465]. ChemUniverse. Available at: [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Post-modifications of synthesized fluoro-anilines. ResearchGate. Available at: [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. National Center for Biotechnology Information. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
2-Fluoro-5-methylaniline: A Crucial Intermediate in Chemical Synthesis. Available at: [Link]
-
Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]
-
3-fluoro-5-methylaniline (C7H8FN). PubChemLite. Available at: [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
-
Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. PubMed. Available at: [Link]
-
Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
Medicinal chemistry of aminocyclitols. PubMed. Available at: [Link]
-
Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. ACG Publications. Available at: [Link]
-
Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. National Center for Biotechnology Information. Available at: [Link]
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available at: [Link]
-
Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Available at: [Link]
-
3-Chloro-5-fluoro-4-nitrobenzonitrile. MySkinRecipes. Available at: [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzonitrile(873-74-5) IR Spectrum [chemicalbook.com]
- 8. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]



